Desamino Remdesivir Triazinone

Description

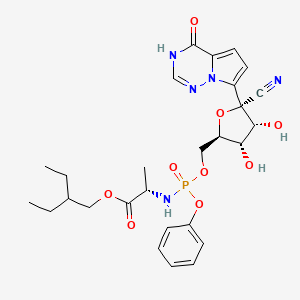

Structure

3D Structure

Properties

Molecular Formula |

C27H34N5O9P |

|---|---|

Molecular Weight |

603.6 g/mol |

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-cyano-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-7-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C27H34N5O9P/c1-4-18(5-2)13-38-26(36)17(3)31-42(37,41-19-9-7-6-8-10-19)39-14-21-23(33)24(34)27(15-28,40-21)22-12-11-20-25(35)29-16-30-32(20)22/h6-12,16-18,21,23-24,33-34H,4-5,13-14H2,1-3H3,(H,31,37)(H,29,30,35)/t17-,21+,23+,24+,27-,42?/m0/s1 |

InChI Key |

JIEIOSNDWUTOOZ-MEUHYHILSA-N |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Desamino Remdesivir Triazinone

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of Desamino Remdesivir (B604916) Triazinone, similar to that of Remdesivir, breaks the molecule down into three primary fragments: the phosphoramidate (B1195095) side chain, a protected ribose derivative, and the heterocyclic core, which in this case is 4-oxo-3H-pyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazine. acs.orgnih.gov

The key disconnections are:

Phosphoramidate Coupling: The final step typically involves coupling the nucleoside (the ribose attached to the triazinone base) with a chiral phosphoramidate reagent. This retrosynthetic step yields the Desamino Remdesivir Triazinone nucleoside and an activated L-alanine 2-ethylbutyl ester phosphoramidate.

C-Glycosidic Bond Formation: The central challenge in the synthesis is the formation of the carbon-carbon bond between the anomeric carbon of the ribose sugar and the C7 position of the pyrrolotriazinone core. acs.org This disconnection leads to a suitably functionalized pyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazinone (often as a 7-halo derivative) and a protected ribose derivative, typically a ribonolactone. ias.ac.inresearchgate.net

Pyrrolotriazinone Core Synthesis: The heterocyclic core itself can be disconnected further, tracing back to simpler, more readily available starting materials like pyrrole (B145914) or its derivatives. researchgate.netchemrxiv.org

The key precursors for the synthesis are therefore:

A 7-iodo-pyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazin-4-one: This serves as the nucleobase component for the C-glycosylation reaction.

A protected D-ribonolactone: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a common precursor for the sugar moiety. ias.ac.innih.gov

A chiral phosphoramidate reagent: (S)-2-ethylbutyl 2-aminopropanoate and a phenoxy-phosphorylating agent are used to construct the side chain which is installed in the final steps. organic-chemistry.orgumsha.ac.ir

Total Synthesis Pathways for the Pyrrolo[2,1-f]acs.orglgcstandards.comchemrxiv.orgtriazine Core

The pyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazine system is the foundational heterocyclic scaffold of Desamino Remdesivir Triazinone. While most literature focuses on the 4-amino analog required for Remdesivir, the synthesis of the 4-oxo core (the triazinone) follows similar logic, often starting from pyrrole or its derivatives. scielo.brresearchgate.net

One of the earliest routes, developed by Klein, starts from pyrrole-2-carboxaldehyde. acs.orgscielo.br More recent, streamlined approaches aim to improve yield and reduce step count by starting from commodity chemicals like pyrrole. chemrxiv.orgresearchgate.net A general strategy involves building the triazine ring onto a pre-formed pyrrole ring.

The formation of the triazine ring is a critical step in synthesizing the nucleobase core. For the analogous 4-amino-pyrrolotriazine, the key transformation is the condensation of 1-amino-2-cyanopyrrole with formamidine (B1211174) acetate. acs.orgchemrxiv.orgtcichemicals.com

For the 4-oxo-pyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazine core, the strategies would be adapted:

Hydrolysis: The 4-amino group of the corresponding Remdesivir precursor can be hydrolyzed to the 4-oxo derivative.

Direct Cyclization: A more direct route involves cyclizing a 1-aminopyrrole (B1266607) derivative with a different C1 source, such as a phosgene (B1210022) equivalent or an activated carbonate, which would directly install the carbonyl group of the triazinone.

Cyanoamidine Cyclization: An alternative route involves the Lewis acid-mediated cyclization of a cyanoamidine intermediate, which can be derived from 1-aminopyrrole formamide. acs.org This approach is strategically distinct and atom-economical. tcichemicals.comacs.org

A highly efficient, one-pot cascade sequence has been developed for the 4-amino analog, starting from pyrrole, which proceeds through direct cyanation, followed by amination and subsequent cyclization with formamidine acetate. chemrxiv.org This has significantly improved the yield of the core from earlier multi-step syntheses. chemrxiv.orgresearchgate.net

| Route | Starting Material | Key Intermediates | Overall Yield | Reference |

|---|---|---|---|---|

| Klein (1994) | Pyrrole-2-carboxaldehyde | 1-amino-2-pyrrolonitrile | ~28% (for 4-amino analog) | scielo.br |

| Gilead (from Dimethoxytetrahydrofuran) | 2,5-Dimethoxytetrahydrofuran | N-Boc-1-aminopyrrole-2-carbonitrile | ~33% (for 4-amino analog) | acs.orgresearchgate.net |

| Snead et al. (2020) | Pyrrole | 2-cyanopyrrole, 1-amino-2-cyanopyrrole | 59% (for 4-amino analog) | chemrxiv.orgresearchgate.net |

| Sarpong & Garg (2020) | 2,5-Dimethoxytetrahydrofuran | 1-aminopyrrole formamide, Cyanoamidine | N/A | tcichemicals.comacs.org |

Regioselectivity is crucial when functionalizing the pyrrolotriazine core. For the subsequent C-glycosylation step, the core must be activated at the C7 position. This is typically achieved through a highly regioselective iodination or bromination reaction. ias.ac.inscielo.br For instance, treating the 4-aminopyrrolo[2,1-f] acs.orglgcstandards.comchemrxiv.orgtriazine with N-iodosuccinimide (NIS) or iodine monochloride (ICl) selectively installs an iodine atom at the C7 position, preparing it for metal-halogen exchange during the glycosylation step. acs.org Stereocontrol is not a major factor in the synthesis of the planar heterocyclic core itself.

C-Glycosylation Approaches for Nucleoside Formation

The formation of the C-C bond between the ribose sugar and the triazinone base is widely recognized as the most challenging step in the synthesis of Remdesivir and its analogs. acs.orgsemanticscholar.org The process involves the nucleophilic attack of an organometallic derivative of the pyrrolotriazinone onto an electrophilic, protected ribose precursor, usually a lactone. ias.ac.innih.gov

Initial methods involved protecting the amine of the 4-amino-7-bromopyrrolotriazine, followed by a lithium-halogen exchange at very low temperatures (-78 °C) and subsequent coupling with the ribolactone. nih.govorganic-chemistry.org These early attempts suffered from low and variable yields (around 40%). ias.ac.in

The 1'-cyano group is a critical pharmacophore of Remdesivir, contributing to its mechanism of action by creating a steric clash within the viral RNA polymerase. researchgate.netnih.govbiorxiv.orgbiorxiv.org The installation of this group with the correct β-stereochemistry at the anomeric center is a significant synthetic hurdle.

The typical sequence involves:

C-Glycosylation: The organometallic pyrrolotriazinone adds to the carbonyl of the protected ribonolactone to form a lactol (a hemiacetal). ias.ac.innih.gov This reaction creates a new stereocenter at the C1' position, often resulting in a mixture of anomers.

Cyanation: The resulting lactol is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), and a Lewis acid promoter, like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov This reaction converts the anomeric hydroxyl group into the desired cyano group. The reaction conditions can be tuned to favor the formation of the desired β-anomer, although separation of diastereomers is often still required. nih.govbohrium.com

Recent advances have focused on developing direct and catalytic C-glycosylation methods using unprotected sugars and silylium (B1239981) catalysis, which could significantly streamline the synthesis by avoiding multiple protection-deprotection steps. nih.govnih.govmpg.de

The primary challenges associated with the C-glycosylation step include:

Low Yields: The strongly basic organolithium reagents used in early syntheses can deprotonate the lactone at the α-position, leading to side products and reducing the yield of the desired C-glycoside. acs.org

Harsh Conditions: The requirement for cryogenic temperatures (-78 °C) makes the process difficult and costly to scale up. organic-chemistry.orgumsha.ac.ir

Poor Stereoselectivity: The initial glycosylation often produces a mixture of α and β anomers at the 1' position, necessitating difficult chromatographic separation. nih.gov

Significant research has focused on overcoming these challenges.

| Method | Reagents | Key Feature | Yield | Reference |

|---|---|---|---|---|

| First Generation (Gilead) | n-BuLi, -78 °C | Lithium-halogen exchange | ~40% | ias.ac.inorganic-chemistry.org |

| Second Generation (Gilead) | i-PrMgCl, LaCl₃·2LiCl | Use of a Grignard reagent and Lewis acid additive to reduce basicity and improve addition. | 69% | ias.ac.innih.gov |

| Qin et al. | n-BuLi, i-Pr₂NH | Use of diisopropylamine (B44863) as a cost-effective additive. | 75% | acs.orgsemanticscholar.org |

| Kappe et al. | i-PrMgCl·LiCl, THF | Continuous flow process to improve control and throughput. | 47% | nih.govacs.org |

These optimizations, including the use of less basic Grignard reagents like i-PrMgCl, the addition of Lewis acids like Neodymium(III) chloride (NdCl₃) to promote carbonyl addition over deprotonation, and the implementation of continuous flow chemistry, have substantially improved the efficiency, scalability, and control of this pivotal reaction. acs.orgias.ac.insemanticscholar.orgacs.org

Phosphoramidate Pro-moiety Introduction

The introduction of a phosphoramidate group to a nucleoside core, a key feature of the ProTide (prodrug of a nucleotide) technology, is designed to enhance cell permeability and facilitate the intracellular delivery of the monophosphate form of the drug. conicet.gov.ar This strategy bypasses the often rate-limiting initial phosphorylation step by cellular kinases. conicet.gov.arnih.gov

Stereoselective Phosphorylation Strategies

The phosphorus atom in the phosphoramidate linkage of Remdesivir is a chiral center, and its specific stereochemistry is crucial for optimal biological activity. The synthesis of Remdesivir, and by extension its analogues, requires precise control over this stereocenter. researchgate.netdntb.gov.ua Early synthetic routes often resulted in a mixture of diastereomers at the phosphorus center, necessitating challenging purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired (S

To address this challenge, significant research has focused on developing stereoselective phosphorylation methods. One successful approach involves the use of a chiral auxiliary on the phosphorus atom. For instance, the use of an enantiomerically pure phosphoramidate reagent, such as (S)-2-ethylbutyl L-alaninate p-nitrophenyl phosphorochloridate, allows for the diastereoselective coupling with the nucleoside core. conicet.gov.ar

Table 1: Comparison of Stereoselective Phosphorylation Methods

| Method | Key Reagents/Catalysts | Typical Diastereomeric Ratio (SP:RP) | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Auxiliary Approach | Enantiopure phosphoramidate reagent (e.g., (SP)-isomer with a leaving group) | High, dependent on purity of reagent | Direct introduction of desired stereochemistry | Requires synthesis of the enantiopure phosphoramidate reagent |

| Organocatalyzed Asymmetric Phosphorylation | Chiral bicyclic imidazole (B134444) catalysts, achiral phosphorylating agent | Up to 96:4 or higher researchgate.net | Avoids pre-synthesis of chiral reagents, can be performed one-pot researchgate.net | Catalyst loading and reaction conditions must be carefully optimized |

| Enzymatic Resolution | Phosphotriesterases (PTEs) | High, can achieve >99% purity of one isomer dntb.gov.ua | High stereospecificity | Requires screening for suitable enzymes and optimization of reaction conditions |

Chemical Stability Considerations of the Phosphoramidate Linkage

The chemical stability of the phosphoramidate (P-N) bond is a critical factor in the design of ProTide prodrugs. researchgate.net The linkage must be stable enough to survive administration and circulation but labile enough to be cleaved intracellularly to release the active monophosphate. The stability of the P-N bond is significantly influenced by pH. oup.com

Studies on various nucleoside phosphoramidates have shown that the P-N bond is susceptible to both acidic and basic hydrolysis. researchgate.net Acid-catalyzed hydrolysis often proceeds via protonation of the phosphoramidate nitrogen. researchgate.net Under strongly alkaline conditions, such as treatment with concentrated ammonia, the phosphoramidate linkage can be rapidly cleaved. oup.com This sensitivity to harsh basic conditions necessitates the use of mild protecting groups during synthesis that can be removed without compromising the integrity of the P-N bond. wikipedia.org The stability is also dependent on the nature of the substituents on both the phosphorus and the nitrogen atoms. For example, the presence of an amino acid ester, like in Remdesivir, influences the rate and mechanism of intracellular cleavage by enzymes such as cathepsin A and carboxyesterases. nih.gov

Post-Synthetic Modifications and Desamination Approaches

The generation of Desamino Remdesivir Triazinone from a Remdesivir-like precursor involves chemical transformations that specifically target the exocyclic amino group of the pyrrolo[2,1-f] researchgate.netoup.comwikipedia.orgtriazine base.

Chemical Reactions Leading to Desamino Derivatives

The conversion of an amino group on a heterocyclic base to a hydroxyl group (or its keto tautomer, a triazinone in this case) is a common transformation in nucleoside chemistry, often referred to as deamination. conicet.gov.ar This can be achieved through several chemical methods.

One of the most common methods for the deamination of adenosines and related analogues is diazotization, which involves treating the nucleoside with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid). This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by water to yield the corresponding hydroxyl derivative. The reaction conditions, such as temperature and pH, must be carefully controlled to avoid degradation of the nucleoside, particularly the glycosidic bond.

Alternative methods can involve enzymatic deamination. Enzymes like adenosine (B11128) deaminases can catalyze the hydrolysis of the amino group to a hydroxyl group. nih.govresearchgate.net While highly specific, this approach requires the identification and application of a suitable enzyme that can accommodate the modified nucleoside as a substrate. For synthetic purposes on a laboratory scale, chemical methods are often more direct. A deamination-driven biocatalytic cascade has also been described for the synthesis of ribose-1-phosphate, highlighting the potential of enzymatic approaches in nucleoside chemistry. rsc.orgchemrxiv.org

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a solid-state crystal is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physicochemical properties and its interactions with biological targets.

As of the latest available data, a specific single-crystal X-ray structure for Desamino Remdesivir (B604916) Triazinone has not been deposited in publicly accessible crystallographic databases. Therefore, the following sections outline the established methodologies that would be employed for such a study.

Crystal Growth and Diffraction Data Collection

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals suitable for diffraction experiments. For a molecule like Desamino Remdesivir Triazinone, various crystallization techniques would be systematically explored. These methods typically involve slow evaporation of a saturated solution, vapor diffusion (either by solvent-antisolvent or vapor-liquid methods), or slow cooling of a concentrated solution. The choice of solvent is critical and would be guided by the solubility profile of the compound, with common solvents for similar organic molecules including methanol, ethanol, acetonitrile (B52724), ethyl acetate, and mixtures thereof.

Once suitable crystals are obtained, a carefully selected specimen is mounted on a goniometer head. The crystal is then placed within a stream of cryo-cooled nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage during data collection. The diffraction data would be collected using a modern diffractometer equipped with a high-intensity X-ray source (such as a molybdenum or copper rotating anode or a synchrotron beamline) and a sensitive detector (e.g., a CCD or CMOS detector). A complete dataset is acquired by rotating the crystal through a series of small angular increments and recording the diffraction pattern at each step.

Table 1: Representative Parameters for X-ray Diffraction Data Collection

| Parameter | Typical Value/Condition |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) |

| Detector | CMOS or CCD |

Refinement and Interpretation of Molecular Conformation

Following data collection, the raw diffraction intensities are processed, which includes integration of the reflection intensities, data reduction, and absorption correction. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

This initial model is then refined against the experimental diffraction data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, thermal parameters (isotropic or anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by several crystallographic agreement factors, such as the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness-of-fit (GooF).

The refined structure would reveal the precise molecular conformation of Desamino Remdesivir Triazinone in the solid state. Key aspects for interpretation would include the planarity of the triazinone ring, the conformation of the ribose sugar moiety (specifically, the puckering of the furanose ring), the orientation of the various substituent groups, and the presence of any significant intramolecular hydrogen bonds that stabilize the observed conformation. This detailed structural information is invaluable for computational modeling studies, such as molecular docking, and for understanding the structure-activity relationships of this class of compounds.

Table 2: Typical Crystallographic Data and Refinement Statistics

| Parameter | Description |

|---|---|

| Formula | C12H13N5O4 |

| Formula Weight | 291.27 g/mol |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined from diffraction data |

| Volume (V) | To be determined from unit cell dimensions |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (ρ) | To be calculated |

| R1 [I > 2σ(I)] | Final R-factor for observed reflections |

| wR2 (all data) | Final weighted R-factor for all reflections |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which govern its reactivity and ability to interact with a biological target. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules. nih.gov One key application is the calculation of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and can more readily participate in charge-transfer interactions, which are often crucial for binding to a protein's active site. researchgate.net

Another vital output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.netmdpi.com This map is invaluable for predicting how a ligand will orient itself within a binding pocket to form favorable electrostatic interactions, such as hydrogen bonds. nih.govmdpi.com For instance, DFT analyses performed on potential RdRp inhibitors shed light on their binding superiority compared to reference drugs by revealing their electronic properties and reactive sites. researchgate.netnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Significance of Findings |

|---|---|---|---|---|

| Reference Drug (e.g., Remdesivir) | -6.5 | -1.2 | 5.3 | Serves as a baseline for stability and reactivity. researchgate.net |

| Hypothetical Analog A | -6.2 | -1.8 | 4.4 | A smaller energy gap suggests higher reactivity and potential for stronger charge-transfer interactions with the target protein. researchgate.net |

Before performing more complex simulations like molecular docking or dynamics, it is essential to determine the most stable three-dimensional shape, or conformation, of the molecule. A molecule can exist in multiple spatial arrangements due to the rotation of its single bonds. Conformer generation algorithms systematically explore these possibilities to produce a set of plausible 3D structures. Each of these conformers is then subjected to energy minimization, a computational process that adjusts atomic coordinates to find the lowest energy (and thus most stable) conformation. This step is critical because using a high-energy, unstable conformation in subsequent simulations would lead to inaccurate predictions of binding affinity and interactions.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of a ligand-protein complex over time, typically on the nanosecond to microsecond scale. researchgate.netnih.gov These simulations model the movements of atoms and molecules, offering insights into the stability of the complex and the flexibility of its components. Key metrics derived from MD simulations include:

Root-Mean-Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values point to more rigid domains. Analyzing RMSF can reveal how ligand binding affects the protein's dynamics, for example, by stabilizing flexible loops at the binding site. researchgate.netnih.gov

MD simulations on Remdesivir and its analogs have been crucial for confirming that these compounds remain stably bound within the RdRp active site and for understanding the dynamic nature of the interactions that hold them in place. researchgate.netnih.gov

Molecular Docking Analyses with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to hypothesize how a specific molecule interacts with its receptor at the atomic level. researchgate.nettandfonline.com

In the context of SARS-CoV-2, molecular docking is used to predict the binding affinity of potential inhibitors, such as analogs of Remdesivir, to the viral RdRp. researchgate.net The process involves placing the ligand (e.g., the active triphosphate form of a Remdesivir analog) into the defined catalytic site of the RdRp structure (obtained from PDB IDs like 7BV2 or 7BTF) and calculating a "docking score" or binding energy. researchgate.netnih.gov This score, typically in kcal/mol, estimates the strength of the interaction, with a more negative value indicating a stronger, more favorable binding. nih.gov

Virtual screening studies have evaluated hundreds of Remdesivir analogs, using docking scores to identify the most promising candidates for further analysis. researchgate.nettandfonline.com For example, some analogs have shown predicted binding energies superior to that of Remdesivir itself, suggesting they could be more potent inhibitors. researchgate.netnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference Study Finding |

|---|---|---|---|

| Remdesivir | SARS-CoV-2 RdRp | -7.1 to -29.7 | Serves as the benchmark for binding affinity. researchgate.netnih.gov |

| Ribavirin-MP | SARS-CoV-2 RdRp | -49.8 | Demonstrates strong binding to the active site. acs.org |

| Analog "Compound-17" | SARS-CoV-2 RdRp | -59.6 | Identified as a potentially more potent binder than Remdesivir in a screening study. researchgate.netnih.gov |

Beyond a simple score, docking and MD simulations provide a detailed map of the non-covalent interactions that anchor the ligand in the RdRp active site. The active triphosphate form of Remdesivir (RTP) and its analogs interact with a series of highly conserved amino acid residues within the RdRp's catalytic motifs. frontiersin.orgbiorxiv.org

Key interaction motifs include:

Hydrogen Bonding: These are critical for specificity and stability. The triphosphate group of the active drug typically forms hydrogen bonds with residues in motif A, such as D618, and interacts with two essential Mg²⁺ ions. acs.orgfrontiersin.org The base of the analog (the part that mimics adenine) forms hydrogen bonds with the template RNA strand (e.g., a Uridine base) and with protein residues. biorxiv.org

Hydrophobic and Stacking Interactions: The base of the nucleoside analog engages in base-stacking with the template RNA base at the +1 position, a stabilizing interaction common to polymerase action. biorxiv.orgbiorxiv.org

Key Residue Interactions: Specific side chains play crucial roles. Residues like K545, R555, and K798 are consistently identified as forming important contacts with the ribose sugar and triphosphate tail of Remdesivir, helping to position it correctly for incorporation. frontiersin.orgbiorxiv.orgnih.gov The interaction with R555, in particular, has been noted as a potential hindrance for Remdesivir's insertion compared to natural ATP, highlighting a key aspect of its mechanism. biorxiv.orgrsc.org

| RdRp Residue/Component | RdRp Motif | Interacting Part of RTP | Interaction Type | Reference |

|---|---|---|---|---|

| Template RNA (Uridine) | N/A | Pyrrolotriazine Base | Hydrogen Bonding, Base-Stacking | biorxiv.orgbiorxiv.org |

| Lys545 | Motif F | Ribose/Phosphate (B84403) | Hydrogen Bond/Electrostatic | frontiersin.orgnih.gov |

| Arg555 | Motif F | Triphosphate | Hydrogen Bond/Electrostatic | frontiersin.orgbiorxiv.org |

| Asp618, Asp760, Asp761 | Motif A, Motif C | Triphosphate (via Mg²⁺ ions) | Metal Ion Coordination | frontiersin.org |

| Ser682, Asn691 | Motif B | Base/Sugar | Hydrogen Bond | biorxiv.org |

| Ser759 | Motif C | Base | Hydrogen Bond | rsc.org |

| Lys798 | N/A | Triphosphate | Hydrogen Bond/Electrostatic | frontiersin.org |

De Novo Drug Design Principles and Analog Design Iterations

De novo drug design is a computational methodology aimed at generating novel molecular structures with desired biological activities from the ground up. nih.govfrontiersin.org This approach does not rely on existing chemical databases but rather constructs potential drug candidates atom-by-atom or fragment-by-fragment, guided by the properties of a biological target. researchgate.net The two primary strategies in de novo design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). frontiersin.org SBDD utilizes the three-dimensional structure of the target protein to design molecules that can fit precisely into the active site, considering shape, chemical, and physical properties to ensure strong binding. nih.gov In contrast, LBDD is employed when the target's 3D structure is unknown and relies on the information from known active ligands to create a pharmacophore model that captures the essential features required for biological activity. nih.gov

In the context of developing antiviral agents, Remdesivir has served as a crucial lead compound for designing new analogs with potentially improved efficacy or pharmacokinetic profiles. nih.govbiorxiv.org The process of analog design is iterative, involving computational modifications to the parent structure to enhance its interaction with the target, such as the viral RNA-dependent RNA polymerase (RdRp). nih.govbiorxiv.org One key strategy has been scaffold replacement, where a core part of the molecule is substituted with a different chemical moiety. nih.gov For instance, studies have explored replacing the pyrrolotriazine moiety of Remdesivir to design novel analogs. nih.govbue.edu.eg This design process is often guided by a structure-based pharmacophore generated from the interactions of the metabolized form of Remdesivir within the RdRp active site. nih.gov

Another iteration strategy involves modifying the functional groups of the parent drug. biorxiv.org Computational studies have designed and evaluated a series of Remdesivir derivatives by altering these groups. The efficacy of these new analogs is then assessed through molecular docking and molecular dynamics simulations to predict their binding affinity for target proteins like RdRp. biorxiv.org These simulations provide insights into how effectively the designed derivatives can inhibit the target, guiding further design cycles. biorxiv.org

Table 1: Comparative Binding Affinities of Designed Remdesivir Derivatives with RdRp This table presents data from a computational study where functional groups of Remdesivir were modified to create new derivatives. The binding affinity, a measure of how strongly a molecule binds to its target, was calculated using molecular docking simulations. A more negative value indicates a stronger predicted binding.

| Compound | Modification | Binding Affinity (kcal/mol) |

| Remdesivir | Parent Drug | -8.0 |

| D-I | Iodine group added | -9.5 |

| D-CF3 | Trifluoromethyl group added | -8.8 |

| D-OH | Hydroxyl group added | -8.9 |

| D-CH3 | Methyl group added | -8.5 |

| D-C2H5 | Ethyl group added | -8.2 |

| Data sourced from a 2023 study on repurposing Remdesivir through computational drug design. biorxiv.org |

Prediction of Potential Metabolic Pathways and Product Structures (in silico)

In silico modeling is a powerful tool for predicting the metabolic fate of drug compounds within the body. frontiersin.org These computational pharmacokinetic (PK) models use systems of differential equations to simulate the concentration profiles of a drug and its metabolites over time. frontiersin.org For a prodrug like Remdesivir, which requires intracellular conversion to become active, these models are essential for understanding its complex metabolic pathway. frontiersin.orgmedrxiv.org

Computational models have been developed to describe the metabolism of Remdesivir into its pharmacologically active nucleoside triphosphate analog, GS-443902. europa.eu The metabolic activation pathway begins with hydrolysis by cellular esterases, such as Cathepsin A, which converts the Remdesivir prodrug into an intermediate metabolite, GS-704277. frontiersin.orgeuropa.eunih.gov This is followed by the cleavage of the phosphoramidate (B1195095) group and subsequent phosphorylation steps. europa.eu One critical step in this bioactivation is catalyzed by the mitochondrial adenylate kinase AK2, which acts as a Remdesivir kinase. nih.gov This series of enzymatic reactions ultimately forms the active triphosphate, GS-443902, which can then interfere with viral replication. europa.eunih.gov

In addition to the activation pathway, computational models also predict the formation of other metabolites. frontiersin.org Dephosphorylation of the various phosphorylated forms of the drug can lead to the formation of the nucleoside metabolite GS-441524. europa.eu This metabolite itself is not efficiently re-phosphorylated back into the active form. europa.eu In silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) studies also predict the interaction of these compounds with metabolic enzymes, such as the Cytochrome P450 system, to forecast potential drug-drug interactions, though Remdesivir is not predicted to be a significant inhibitor of most CYP450 enzymes. banglajol.info

Table 2: Predicted Metabolic Pathway of Remdesivir This table outlines the key steps in the metabolic conversion of Remdesivir to its active form and other metabolites as predicted by computational and experimental studies.

| Precursor/Metabolite | Key Enzyme(s)/Process | Resulting Product | Cellular Location |

| Remdesivir (Prodrug) | Esterases (e.g., Cathepsin A) / Hydrolysis | GS-704277 (Intermediate Metabolite) | Lysosome / Cytosol |

| GS-704277 | Phosphoramidate Cleavage | Remdesivir Monophosphate (RMP) | Cytosol |

| Remdesivir Monophosphate (RMP) | Adenylate Kinase 2 (AK2) / Phosphorylation | Remdesivir Diphosphate (B83284) | Mitochondrial Intermembrane Space |

| Remdesivir Diphosphate | Nucleoside-diphosphate kinases / Phosphorylation | GS-443902 (Active Triphosphate) | Cytosol |

| All Phosphorylated Metabolites | Dephosphorylation | GS-441524 (Nucleoside Metabolite) | Cytosol |

| Pathway information compiled from studies on Remdesivir metabolism. frontiersin.orgeuropa.eunih.gov |

Biochemical and Enzymatic Studies in Vitro

Substrate Recognition and Conversion by Host Cell Enzymes (In Vitro)

The conversion of the parent compound to its active triphosphate form is a crucial step for its antiviral activity. tga.gov.au This process begins with the hydrolysis of the prodrug moiety, followed by a series of phosphorylation events.

In vitro studies have demonstrated that Remdesivir (B604916) is initially hydrolyzed by cellular esterases. mdpi.comwikipedia.org The primary enzymes implicated in this initial activation step are carboxylesterase 1 (CES1) and cathepsin A (CatA). nih.govnih.govresearchgate.net These enzymes are responsible for converting Remdesivir to its alanine (B10760859) intermediate. nih.govnih.govmdpi.com Research indicates that CES1 plays a predominant role in the hydrolysis of Remdesivir in humans. researchgate.net In vitro experiments using human liver, lung, and kidney microsomes showed that the hydrolytic rate was fastest in liver microsomes, a site of high CES1 activity. researchgate.net While both CES1 and CatA are involved, studies in normal human bronchial epithelial (NHBE) cells suggest that CatA may be the primary enzyme responsible for the activation of Remdesivir in these specific lung cells. nih.gov The subsequent step in this pathway involves the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which hydrolyzes the alanine intermediate to form the monophosphate version of the nucleoside analog. nih.govnih.gov

Table 1: Key Enzymes in the Initial Hydrolysis of Remdesivir (In Vitro)

| Enzyme | Role in Remdesivir Activation | Primary Location of Activity (based on in vitro studies) |

| Carboxylesterase 1 (CES1) | Predominant role in hydrolysis to an alanine intermediate. researchgate.net | Human Liver Microsomes researchgate.net |

| Cathepsin A (CatA) | Involved in hydrolysis to the alanine intermediate. nih.govnih.gov | Normal Human Bronchial Epithelial (NHBE) Cells nih.gov |

| HINT1 | Hydrolyzes the alanine intermediate to the monophosphate form. nih.govnih.gov | - |

Following the initial hydrolysis, the resulting nucleoside monophosphate undergoes successive phosphorylations by host cell phosphotransferases to form the diphosphate (B83284) and ultimately the active triphosphate metabolite, GS-443902. nih.govnih.gov The initial phosphorylation of the nucleoside analog GS-441524 to its monophosphate is considered a rate-limiting step in its activation. mdpi.combiorxiv.org It is believed that adenosine (B11128) kinase is the enzyme responsible for this first phosphorylation step. wikipedia.orgnih.gov Subsequent phosphorylation to the diphosphate and then the active triphosphate is carried out by other cellular kinases, such as nucleoside-diphosphate kinase. wikipedia.org The efficiency of this phosphorylation cascade is critical, as the triphosphate form is the active antiviral agent. mdpi.com In vitro studies have shown that the conversion of Remdesivir to its active triphosphate form is more efficient than the phosphorylation of GS-441524 alone, highlighting the importance of the initial prodrug structure for bypassing the rate-limiting first phosphorylation step. mdpi.combiorxiv.org

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assays (In Vitro)

The active triphosphate form of Desamino Remdesivir Triazinone, GS-443902, functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. tga.gov.aunih.gov

In vitro enzymatic assays have demonstrated that the triphosphate analog (referred to as RTP or RDV-TP in studies) is a potent inhibitor of viral RdRp. uochb.cznih.govfrontiersin.org It acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP). tga.gov.aumdpi.comeuropa.eu Pre-steady-state kinetic analysis with SARS-CoV-2 RdRp has shown that the specificity constant (kcat/Km) for the incorporation of the remdesivir triphosphate is higher than that for the competing ATP, indicating that it is a better substrate for the viral polymerase. researchgate.net This efficient incorporation is a key factor in its antiviral activity. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, have been determined for various viral RdRps, showing potent inhibition. uochb.cz

Table 2: In Vitro Inhibition of Viral RdRp by Remdesivir Triphosphate

| Virus | RdRp Inhibition Finding | Reference |

| SARS-CoV-2 | Efficiently incorporates into RNA, showing higher specificity than ATP. nih.govresearchgate.net | nih.gov, researchgate.net |

| SARS-CoV | Shows similar potency and mechanism of inhibition as with SARS-CoV-2 RdRp. nih.gov | nih.gov |

| MERS-CoV | Incorporation is more efficient than ATP. nih.gov | nih.gov |

| Ebola Virus | Competes with ATP for incorporation with similar efficiency. mdpi.com | mdpi.com |

| Flaviviruses (e.g., Zika, Dengue) | Efficiently inhibits RdRps with IC50 values in the low micromolar range. uochb.cznih.gov | uochb.cz, nih.gov |

The primary mechanism of action for the desamino remdesivir triphosphate analog is delayed chain termination. nih.govmdpi.comembopress.org After being incorporated into the nascent viral RNA strand, it allows for the addition of a few more nucleotides before halting further elongation. nih.govembopress.orgbiorxiv.org For coronaviruses like SARS-CoV-2, SARS-CoV, and MERS-CoV, RNA synthesis is typically terminated at position i+3, where 'i' is the position of the incorporated drug analog. nih.gov In the case of Ebola virus RdRp, termination occurs predominantly at position i+5. mdpi.com This delayed termination is attributed to a steric hindrance caused by the incorporated analog, which creates a barrier to further RNA translocation. biorxiv.orgpatsnap.com This disruption prevents the proper positioning of the next incoming nucleotide, effectively stalling the polymerase. biorxiv.org The incorporated analog is structurally similar enough to ATP to be readily added to the growing RNA chain, but its unique structure ultimately leads to the cessation of replication. biorxiv.orgbiorxiv.org

Interactions with Other Viral Enzymes (In Vitro)

While the primary target of the active desamino remdesivir triphosphate is the viral RdRp, its interactions with other viral enzymes are also a subject of study. One crucial aspect is its ability to evade the proofreading activity of the viral 3'-to-5' exonuclease (ExoN), which is present in coronaviruses and serves to correct errors during RNA replication. wikipedia.orgpatsnap.com The structure of the stalled RdRp complex with the incorporated remdesivir analog suggests that the 3'-nucleotide of the RNA product remains matched with the template base, which may prevent its recognition and excision by the proofreading exonuclease. biorxiv.org This evasion of the proofreading mechanism is critical for the drug's ability to effectively terminate viral RNA synthesis. patsnap.combiorxiv.org

Main Protease (Mpro) Binding and Inhibition Studies

The main protease (Mpro), also known as 3C-like protease, is a crucial enzyme for viral replication, making it a significant drug target. nih.govnih.gov In silico studies have explored the interaction between Remdesivir and Mpro. Molecular docking simulations have suggested that Remdesivir can bind to the Mpro of SARS-CoV-2. nih.govfrontiersin.org One study reported a docking binding energy of -7.9 kcal/mol for Remdesivir with Mpro, suggesting a stronger binding affinity compared to its binding with the RNA-dependent RNA polymerase (RdRp). nih.gov Another computational study found a similar binding energy of -7.8 kcal/mol for Remdesivir with Mpro. frontiersin.org

These computational models suggest that the stability of the Mpro-Remdesivir complex is primarily dominated by van der Waals interactions, in contrast to the electrostatic interactions that are more critical for the RdRp-Remdesivir complex. nih.gov The binding is characterized by interactions with specific amino acid residues within the protease's active site. For instance, hydrogen bonds have been predicted with residues such as Thr-111, Ile-152, and Arg-298, along with pi-pi interactions with Phe-294. jpionline.org While these computational findings suggest a potential inhibitory role, direct biochemical assays measuring the IC50 of Desamino Remdesivir Triazinone against Mpro are not available in the public domain.

Interactive Data Table: In Silico Binding Affinities of Remdesivir with Viral Proteins

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Primary Interaction Force |

|---|---|---|---|

| Remdesivir | Mpro | -7.9 nih.gov | van der Waals nih.gov |

| Remdesivir | Mpro | -7.8 frontiersin.org | Not Specified |

| Remdesivir | RdRp | -6.5 nih.gov | Electrostatic nih.gov |

| Remdesivir | RdRp | -7.1 frontiersin.org | Not Specified |

Other Non-Structural Protein (nsp) Interactions

The viral genome encodes several non-structural proteins (nsps) that are essential for its life cycle. embopress.org The primary target of Remdesivir is the RNA-dependent RNA polymerase (RdRp), which is the nsp12 protein. frontiersin.orgnih.govnews-medical.net The RdRp forms a complex with accessory proteins nsp7 and nsp8 to become active. nih.govbiorxiv.org The active triphosphate form of Remdesivir (RDV-TP) acts as a competitive inhibitor of ATP, getting incorporated into the nascent RNA chain by the RdRp. nih.goveuropa.eu This incorporation does not cause immediate chain termination but rather a delayed stalling of the polymerase several nucleotides downstream. nih.govbiorxiv.org

Computational studies have also investigated the interactions of Remdesivir with other nsps. For example, one study explored interactions with nsp13 (helicase), nsp14 (guanine-N7 methyltransferase), and nsp15 (endoribonuclease), which are also considered potential drug targets. frontiersin.org However, detailed biochemical data on the inhibitory activity of Remdesivir or its metabolites against these other nsps are limited compared to the extensive research on its interaction with RdRp.

Selectivity Against Mammalian Polymerases (In Vitro)

A critical aspect of any nucleoside analog antiviral is its selectivity for the viral polymerase over host mammalian polymerases to minimize toxicity.

Assessment of Inhibition Profile against Human DNA and RNA Polymerases

Studies have shown that Remdesivir exhibits a favorable selectivity profile. Specifically, research on the Ebola virus RdRp demonstrated that while the triphosphate form of Remdesivir (remdesivir-TP) is efficiently incorporated by the viral polymerase, it is a poor substrate for human DNA polymerase and human RNA polymerase II. mdpi.com This suggests that the drug is less likely to interfere with host cell nuclear RNA transcription and DNA replication. biorxiv.org The discrimination against remdesivir-TP by human polymerases is a key factor in its therapeutic window.

Cellular Level Biological Activity in Vitro

Mechanism of Action Elucidation in Cellular Contexts (In Vitro)

Assessment of Effects on Viral Replication in Cell Culture (e.g., SARS-CoV-2, MERS-CoV, other RNA viruses)

In vitro studies have demonstrated that Desamino Remdesivir (B604916) Triazinone (GS-441524) exhibits potent antiviral activity against a broad spectrum of RNA viruses by inhibiting their replication in various cell cultures.

Coronaviridae: A significant body of research has focused on the efficacy of GS-441524 against coronaviruses. In studies using Vero cells, GS-441524 at a concentration of 3.7 μM was shown to reduce the RNA load of SARS-CoV-2 by more than four log10 units, bringing it to levels below the lower limit of detection. nih.gov Similarly, in human airway epithelial cell cultures, a more clinically relevant model, a 3 µM concentration of GS-441524 reduced the SARS-CoV-2 load by up to four log10 units. nih.gov Further research in these cells indicated that a 2 μM concentration of GS-441524 resulted in the complete elimination of SARS-CoV-2. nih.gov

The compound has also shown marked inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In human airway epithelial (HAE) cultured cells, GS-441524 inhibited the replication of MERS-CoV with a half-maximal effective concentration (EC50) value of 0.9 µM and a half-maximal cytotoxic concentration (CC50) value of greater than 100 µM. taylorandfrancis.com The parent drug, Remdesivir, which metabolizes into GS-441524, also demonstrated potent inhibition of SARS-CoV and MERS-CoV in primary human airway epithelial cell cultures, with an EC50 of 0.07 μM for both viruses. nih.gov

Beyond SARS-CoV-2 and MERS-CoV, GS-441524 has been found to be highly effective in treating feline infectious peritonitis (FIP), a fatal coronavirus disease in cats caused by the feline infectious peritonitis virus (FIPV). nih.govdrugbank.com Studies in tissue culture have shown that GS-441524 strongly inhibits FIPV. drugbank.com

Other RNA Viruses: The antiviral spectrum of GS-441524 extends to other families of RNA viruses. Its prodrug, Remdesivir, has demonstrated in vitro activity against a diverse panel of RNA viruses, including Ebola virus, Marburg virus, respiratory syncytial virus (RSV), Nipah virus, and Hendra virus. nih.gov Specifically, Remdesivir has been shown to reduce viral replication in human macrophages and lung microvascular endothelial cells infected with Pneumoviridae (e.g., respiratory syncytial virus) and Paramyxoviridae (e.g., measles virus, mumps virus, and parainfluenza virus 3). nih.gov

The following table summarizes the in vitro antiviral activity of Desamino Remdesivir Triazinone (GS-441524) against various RNA viruses.

| Virus Family | Virus | Cell Type | EC50 (µM) | CC50 (µM) | Observations |

| Coronaviridae | SARS-CoV-2 | Vero | Not Determined | >10 | >4 log10 reduction in viral RNA at 3.7 µM nih.gov |

| Coronaviridae | SARS-CoV-2 | Human Airway Epithelial Cells | Not Determined | >10 | Up to 4 log10 reduction in viral load at 3 µM; complete elimination at 2 µM nih.gov |

| Coronaviridae | MERS-CoV | Human Airway Epithelial Cells | 0.9 | >100 | taylorandfrancis.com |

| Coronaviridae | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | Not Determined | >100 | Strong inhibition observed drugbank.com |

Inhibition of Viral Protein Synthesis or Assembly (In Vitro)

The primary mechanism by which Desamino Remdesivir Triazinone (GS-441524) exerts its antiviral effect is through the inhibition of viral RNA synthesis, which is a prerequisite for the production of viral proteins and the subsequent assembly of new virions.

GS-441524 is an adenosine (B11128) analog, meaning it mimics the natural adenosine nucleotide. taylorandfrancis.com Upon entering a host cell, GS-441524 is phosphorylated three times to form its active triphosphate metabolite. drugbank.com This active form, GS-443902, then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). taylorandfrancis.comdrugbank.com

The viral RdRp mistakenly incorporates the GS-441524 triphosphate into the growing RNA chain. taylorandfrancis.comdrugtargetreview.com The incorporation of this analog disrupts the normal process of RNA synthesis. While some nucleoside analogs cause immediate chain termination, the active form of Remdesivir allows for the addition of a few more nucleotides before halting RNA synthesis, a mechanism known as delayed chain termination. nih.gov This premature termination of the viral RNA transcript prevents the virus from replicating its genome and producing the necessary messenger RNAs (mRNAs) that code for viral proteins. mdpi.com

By disrupting the synthesis of full-length viral RNA, GS-441524 effectively halts the production of viral proteins, thereby inhibiting the assembly of new viral particles. Research has shown that treatment with Remdesivir significantly reduces the level of viral RNAs in infected cells. nih.gov In the absence of these essential genetic blueprints, the machinery of the host cell cannot be commandeered to produce the structural and non-structural proteins required for creating new, infectious virions.

Furthermore, a metabolite of Remdesivir, GS-441524, has been found to potentially target the SARS-CoV-2 protein nsP3. drugtargetreview.com The nsP3 protein is involved in suppressing the host cell's innate immune response. drugtargetreview.com By targeting this protein, GS-441524 may have a secondary mechanism of action that helps to restore the host cell's natural defenses against the virus, although the primary and most well-documented mechanism remains the inhibition of RNA synthesis.

Structure Activity Relationship Sar Studies of Desamino and Triazinone Analogs

Impact of Desamination on Biochemical Activity

Desamination, the removal of an amino group, on the pyrrolotriazine core of Remdesivir (B604916) analogs has significant consequences for the compound's ability to inhibit viral replication. This modification directly impacts how the molecule is recognized by and binds to the target enzyme, the RNA-dependent RNA polymerase (RdRp).

Remdesivir is a prodrug that is metabolized into its active nucleoside triphosphate form. The core of this active form features a pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazin-4-amine base, which functions as an analog of adenosine (B11128). google.comeuropa.eu The 4-amino group is crucial for its mechanism of action. An analog without this group, such as a "Desamino Remdesivir Triazinone" where the amine is replaced by an oxo group (ketone), would be expected to have significantly different biochemical activity.

The aminated form of Remdesivir is designed to mimic adenosine, allowing it to be recognized by the viral RdRp and incorporated into the nascent RNA chain. europa.eueuropa.eu Molecular modeling studies show that the amino group of Remdesivir forms specific hydrogen bonds with the complementary uracil (B121893) base on the template RNA strand during replication. acs.org The removal of this amino group would prevent the formation of these critical hydrogen bonds, thereby diminishing its ability to act as an effective substrate for the polymerase. Consequently, the desamino analog would likely exhibit greatly reduced or no significant antiviral activity compared to its aminated counterpart, Remdesivir.

| Feature | Aminated Counterpart (Remdesivir) | Desamino Remdesivir Triazinone (Hypothetical) |

|---|---|---|

| Core Structure | Pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazin-4-amine | Pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazin-4-one |

| Mechanism of Action | Acts as an adenosine analog, incorporated by RdRp, causing delayed chain termination. europa.eunih.gov | Lacks the key amino group for adenosine mimicry, leading to poor recognition by RdRp. |

| Enzyme Binding | Forms hydrogen bonds with the template RNA strand via its amino group. acs.org | Incapable of forming the same hydrogen bonds as the aminated version, resulting in weak or no binding. |

| Antiviral Activity | Potent inhibitor of viral RdRp. nih.gov | Expected to have significantly reduced or negligible antiviral activity. |

The amino group on the pyrrolotriazine base of Remdesivir is fundamental to its function as an adenosine mimic. During viral replication, the RdRp enzyme reads the viral RNA template and incorporates the corresponding nucleoside triphosphates into the new RNA strand. As an adenosine analog, the active form of Remdesivir (RTP) pairs with uracil on the template strand. nih.gov

This pairing is stabilized by specific hydrogen bonds. Molecular simulations reveal that a key hydrogen bond forms between the amino group of Remdesivir and the carbonyl group of the uracil base. acs.org This interaction is critical for the correct positioning and subsequent incorporation of the drug into the growing RNA chain by the polymerase. nih.govacs.org Once incorporated, the unique structure of Remdesivir, particularly the 1'-cyano group, causes the polymerase to stall after adding three more nucleotides, a mechanism known as delayed chain termination. nih.govnews-medical.netmassgeneral.org

Without the exocyclic amino group, a desamino analog would lose this crucial hydrogen bonding capability. The enzyme would not recognize it as an adenosine analog, and its incorporation into the viral RNA would be highly inefficient, if it occurs at all. This effectively neutralizes the primary mechanism by which Remdesivir inhibits viral replication.

Influence of Triazinone Moiety Modifications on Compound Properties

Modifications to the pyrrolotriazine core, also referred to as the triazinone moiety in this context, are a central focus of SAR studies to improve the potency and pharmacological properties of Remdesivir analogs.

Researchers have explored adding or changing substituents on the pyrrolotriazine ring to enhance interactions within the RdRp active site. The goal is to design analogs with improved binding affinity compared to the parent compound. Computational studies have investigated various derivatives to identify modifications that could increase non-bond interactions with the enzyme. biorxiv.org For instance, adding groups that can form additional hydrogen bonds or engage in pi-pi stacking with amino acid residues in the enzyme's binding pocket could enhance inhibitory activity. researchgate.net A study that computationally designed new analogs based on scaffold replacement of the pyrrolotriazine moiety suggested that certain modifications could lead to better binding free energy. bue.edu.eg

| Modification Type | Rationale | Potential Biochemical Impact | Reference |

|---|---|---|---|

| Addition of Halogens (e.g., -CF3, -I) | To increase binding affinity through new interactions. | Derivatives with -CF3 and -I showed computationally higher binding affinities to RdRp than the parent Remdesivir. | biorxiv.org |

| Addition of Hydroxyl (-OH) or Methyl (-CH3) groups | To explore new hydrogen bonding or hydrophobic interactions. | -OH and -CH3 derivatives also demonstrated enhanced binding affinity in molecular docking studies. | biorxiv.org |

| Scaffold Replacement/Side Chain Addition | To occupy additional space in the enzyme's active site and form new contacts. | An analog (HA1) with a modified fused ring system showed potential for extra interactions within the RdRp active site. | bue.edu.eg |

Another strategy involves replacing the entire pyrrolotriazine ring system with other nitrogen-containing heterocycles to serve as purine (B94841) analogs. nih.govmdpi.com The rationale is that different heterocyclic cores may offer improved chemical stability, better interaction with the RdRp, or alternative mechanisms of action, such as lethal mutagenesis. nih.govmdpi.com

For example, studies have synthesized C-nucleoside analogs of Remdesivir where the base is replaced with different nitrogen heterocycles. nih.gov Another area of research has focused on replacing the 1'-cyano group with 5-membered heterocycles like tetrazoles, oxadiazoles, and triazoles, with the aim of augmenting inhibitory activity through enhanced interactions with residues in the RdRp binding pocket. researchgate.net While some of these novel compounds did not show the desired viral inhibition, the research provides valuable SAR data, indicating that both the base and the sugar modifications profoundly impact the biological activity of these compounds. researchgate.netnih.gov

Phosphoramidate (B1195095) Linker Variations and Stability

Remdesivir is a phosphoramidate prodrug, a design known as the "ProTide" approach. acs.org This strategy uses a specialized linker to attach the phosphate (B84403) group, which is crucial for the drug's activity once inside the cell. The phosphoramidate moiety is designed to be uncharged and more lipophilic, which helps the molecule cross cell membranes. acs.org Once inside the cell, cellular enzymes cleave the linker to release the monophosphate form of the nucleoside, which is then converted to the active triphosphate. europa.eutandfonline.com

However, a significant disadvantage of Remdesivir is its instability in plasma, with a reported ex vivo half-life of about 69 minutes. asm.org This instability is partly due to the lability of the phosphoramidate linker to plasma esterases. tandfonline.com This has prompted research into modifying the linker to create more stable prodrugs. One approach has been the development of oral lipid prodrugs, which are designed to be more stable in human plasma and offer the potential for oral bioavailability, bypassing the need for intravenous administration. asm.org These lipid-modified analogs have shown improved stability and could potentially deliver the antiviral agent more effectively to target tissues. asm.org

Modulating Prodrug Activation Pathways

The activation of Remdesivir is a multi-step enzymatic cascade crucial for its antiviral efficacy. nih.govnih.govwikipedia.orgnih.gov The prodrug is designed to mask the polar phosphate group, allowing for efficient entry into host cells. organic-chemistry.orgiipseries.org Once inside, it is metabolized by cellular enzymes to its active triphosphate form, GS-443902, which then inhibits the viral RNA-dependent RNA polymerase (RdRp). nih.govcaymanchem.comasm.org The key enzymes involved in this activation are Cathepsin A (CatA) and Carboxylesterase 1 (CES1), which hydrolyze the ester moiety, and Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate bond. nih.govnih.govasm.org

Modifications to the Remdesivir structure, such as at the C4-amino group of the pyrrolotriazine base (a "desamino" modification), can significantly impact these activation pathways. While direct studies on a "Desamino Remdesivir" are not extensively reported, research on related analogs provides insights. For instance, modifications at the 7-position of the pyrrolotriazine base of the parent nucleoside, GS-441524, have been shown to greatly influence antiviral activity. nih.gov Any alteration to the nucleobase can affect recognition by the enzymes responsible for the initial steps of prodrug processing. The efficiency of hydrolysis by CatA and CES1 is sensitive to the steric and electronic properties of the substrate. nih.govmdpi.com Removal or replacement of the C4-amino group would fundamentally change the electronic distribution and hydrogen bonding potential of the pyrrolotriazine ring system, which could, in turn, alter the rate and efficiency of the initial ester hydrolysis.

Furthermore, the subsequent phosphoramidate cleavage by HINT1 is also a critical, and often rate-limiting, step. acs.orgbiorxiv.org The nature of the nucleobase is known to influence the stability and conformation of the entire phosphoramidate prodrug moiety, thereby affecting its interaction with HINT1. Therefore, a "desamino" analog would be expected to exhibit a different activation profile compared to Remdesivir.

The hypothetical introduction of a triazinone moiety in place of the pyrrolotriazine would represent a more drastic structural change. A triazinone ring, being a six-membered ring with two nitrogen atoms and a carbonyl group, would have significantly different electronic and steric properties compared to the fused five- and six-membered ring system of the native pyrrolotriazine. This would almost certainly lead to a profound alteration in the interaction with the activating enzymes, potentially rendering the compound inactive if the enzymes no longer recognize it as a substrate.

Design of Targeted Prodrugs for Specific Enzymatic Conversion (In Vitro)

The design of targeted prodrugs aims to exploit specific enzymes that are highly expressed in target tissues to achieve site-selective activation, thereby enhancing efficacy and reducing systemic toxicity. researchgate.netrsc.org For respiratory viruses, the goal is to achieve high concentrations of the active drug in lung tissue. researchgate.netnih.govnih.gov

In the context of Remdesivir analogs, this involves designing prodrugs that are preferentially cleaved by enzymes abundant in the lungs. Studies have shown that CatA and CES1, the enzymes responsible for the initial activation step of Remdesivir, are expressed in human lung tissue. nih.govnih.govrsc.org Therefore, modifications to the Remdesivir structure, including desamino and triazinone analogs, would need to be evaluated for their interaction with these lung-resident enzymes.

In vitro studies using human lung cell lines, such as Calu-3 and human airway epithelial (HAE) cells, are crucial for assessing the efficiency of enzymatic conversion. nih.goveuropa.eu These studies typically involve incubating the compound with cell lysates or intact cells and measuring the formation of the monophosphate metabolite (GS-441524 monophosphate) or the active triphosphate (GS-443902) over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

While no direct in vitro data for a "Desamino Remdesivir Triazinone" is available, we can infer the expected outcomes based on studies of other Remdesivir analogs. For example, a study comparing the metabolism of Remdesivir and its parent nucleoside GS-441524 in various cell lines, including the lung cancer cell line Calu-3, demonstrated that Remdesivir generally exhibited greater potency and superior intracellular metabolism, highlighting the success of the phosphoramidate prodrug approach. nih.gov

Below are interactive tables summarizing in vitro data for Remdesivir and its parent nucleoside, GS-441524, in different cell lines. This data illustrates how enzymatic conversion and resulting antiviral activity can vary between cell types.

Table 1: In Vitro Antiviral Activity of Remdesivir and GS-441524 against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 europa.eu |

| Remdesivir | SARS-CoV-2 | Calu-3 | - |

| GS-441524 | SARS-CoV-2 | Vero E6 | - |

| GS-441524 | SARS-CoV-2 | Calu-3 | - |

| Remdesivir | MERS-CoV | HAE | 0.074 europa.eu |

| Remdesivir | SARS-CoV | HAE | 0.069 europa.eu |

EC50: Half-maximal effective concentration.

Table 2: In Vitro Cytotoxicity of Remdesivir and GS-441524

| Compound | Cell Line | Incubation Time (days) | CC50 (µM) |

| Remdesivir | MT-4 | 5-14 | 1.7 asm.org |

| Remdesivir | Primary Hepatocytes | 5 | - |

| GS-441524 | MT-4 | 5-14 | - |

CC50: Half-maximal cytotoxic concentration.

The design of a "Desamino Remdesivir Triazinone" as a targeted prodrug would necessitate its synthesis and subsequent rigorous in vitro evaluation. This would involve:

Enzymatic Stability Assays: Testing the stability of the compound in human plasma and in the presence of purified CatA, CES1, and HINT1 enzymes. mdpi.com

Cellular Metabolism Studies: Quantifying the formation of the monophosphate and triphosphate metabolites in relevant cell lines (e.g., Calu-3, HAE, HEK293) to determine the efficiency of intracellular activation. nih.govnih.govdntb.gov.ua

Antiviral Activity Assays: Determining the EC50 against the target virus in cell culture to assess the potency of the released active compound. europa.eu

By systematically evaluating these parameters, researchers could determine if such a novel analog offers any advantages in terms of targeted delivery and enzymatic conversion compared to the parent compound, Remdesivir.

Analytical Methodologies for Detection and Quantification of Desamino Remdesivir Triazinone

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for the separation and identification of Desamino Remdesivir (B604916) Triazinone from Remdesivir and other related substances. These methods provide the necessary resolution and specificity to distinguish between structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and impurity profiling of Remdesivir, which includes the detection of Desamino Remdesivir Triazinone. The development of a stability-indicating HPLC method is crucial for separating the main active pharmaceutical ingredient (API) from its degradation products.

Method development for related Remdesivir impurities often utilizes reversed-phase chromatography, which is well-suited for separating polar and non-polar compounds. A typical HPLC system for analyzing Remdesivir and its impurities would consist of a C18 column, which provides excellent separation capabilities for a wide range of molecules.

For the analysis of degradation products, a gradient elution is often preferred over isocratic elution. This allows for the effective separation of compounds with varying polarities within a reasonable timeframe. The mobile phase composition is a critical parameter that is optimized to achieve the best resolution. A common mobile phase combination for the analysis of Remdesivir and its related compounds includes an aqueous component, often with a pH modifier like formic acid or a buffer, and an organic solvent such as acetonitrile (B52724) or methanol.

The following table outlines a representative set of HPLC conditions that can be adapted for the analysis of Desamino Remdesivir Triazinone:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

This table presents a generalized set of HPLC parameters that serve as a starting point for method development for Desamino Remdesivir Triazinone analysis.

For the detection and structural elucidation of trace-level impurities like Desamino Remdesivir Triazinone, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and specificity. This technique is particularly valuable in forced degradation studies where novel or unexpected impurities may be formed.

In a typical LC-MS setup for impurity analysis, the liquid chromatography component separates the different compounds in the sample. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like Remdesivir and its derivatives, as it is a soft ionization method that minimizes fragmentation of the parent molecule.

Time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass analyzers are often employed for accurate mass measurements, which can help in determining the elemental composition of an unknown impurity. By comparing the mass-to-charge ratio (m/z) of the detected peaks with theoretical values, the identity of potential degradation products can be proposed.

A study on the degradation of Remdesivir utilized a UPLC/ESI-Q-TOF-MS/MS method to identify and characterize various degradation products. rsc.org This approach allows for the confident identification of impurities, which is a critical step in ensuring drug safety and quality.

Quantitative Analysis Techniques (e.g., LC-MS/MS)

For the precise quantification of Desamino Remdesivir Triazinone, particularly at low concentrations in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and selectivity by utilizing multiple reaction monitoring (MRM).

In an LC-MS/MS experiment, the first quadrupole of the mass spectrometer is used to select the precursor ion of the target analyte (in this case, Desamino Remdesivir Triazinone). This precursor ion is then fragmented in a collision cell, and the resulting product ions are monitored by the second quadrupole. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection and quantification.

The development of a quantitative LC-MS/MS method involves the optimization of several parameters, including the selection of precursor and product ions, collision energy, and other source-dependent parameters. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

The following table summarizes key parameters for a hypothetical LC-MS/MS method for the quantification of Desamino Remdesivir Triazinone:

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ of Desamino Remdesivir Triazinone |

| Product Ion (Q3) | Specific fragment ion for quantification |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | Set to ensure sufficient data points per peak |

| Internal Standard | Stable isotope-labeled analog |

This table illustrates the typical parameters that would be defined in a quantitative LC-MS/MS method for Desamino Remdesivir Triazinone.

Reference Standards and Calibration Procedures

The availability of a well-characterized reference standard for Desamino Remdesivir Triazinone is a prerequisite for accurate quantification. A certified reference standard, with a known purity, is used to prepare calibration standards and quality control samples.

Calibration procedures are essential for establishing the relationship between the analytical response and the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards at different known concentrations. The concentration of Desamino Remdesivir Triazinone in an unknown sample can then be determined by interpolating its response on this curve.

For quantitative bioanalytical methods, regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) provide recommendations for the validation of the analytical method. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. The calibration curve should cover the expected range of concentrations in the study samples and is typically fitted using a linear or weighted linear regression model.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

In response to these challenges, researchers have focused on developing more efficient and sustainable synthetic strategies. A significant advancement involves a "Supply Centered Synthesis" (SCS) approach, which prioritizes the use of abundant and readily available raw materials to enhance supply chain security. nih.govchemrxiv.org This has led to the development of a more atom-economical route starting from pyrrole (B145914), a commodity chemical. nih.gov This improved synthesis consists of sequential cyanation, amination, and triazine formation. nih.gov Notably, this revised route doubled the yield of the triazine from 31% to 59% and reduced the number of synthetic steps from four to two. nih.govchemrxiv.orgchemrxiv.org

Further refinements to the synthesis have focused on key chemical transformations. For instance, the development of a one-pot oxidative Vilsmeier cascade from pyrrole provides an efficient pathway to a key intermediate, which can then be cyclized to the desired triazine with formamidine (B1211174) acetate. nih.gov This method avoids the use of more expensive and higher molecular weight reagents like iodine. chemrxiv.org Additionally, challenges associated with dilute electrophilic aminations have been addressed through the implementation of semi-continuous processing and the development of a continuous platform for generating the aminating reagent, monochloramine. chemrxiv.orgchemrxiv.org

Advanced Computational Design of Next-Generation Analogs

Computational methods are playing an increasingly vital role in the design of next-generation analogs of Desamino Remdesivir (B604916) Triazinone. These approaches aim to enhance the efficacy, selectivity, and pharmacokinetic properties of the parent compound. nih.govbiorxiv.org One strategy involves the use of molecular docking to screen libraries of modified compounds against key viral targets. biorxiv.orgchemrxiv.org For example, researchers have designed and computationally evaluated Remdesivir analogs with modifications to the protected amino acid portion of the molecule. nih.gov

A significant focus of computational design is the targeting of the viral RNA-dependent RNA polymerase (RdRp), a primary target of Remdesivir. biorxiv.orgrsc.org By analyzing the interactions between the active metabolite of Remdesivir and the RdRp active site, researchers can design new analogs with potentially improved binding affinity and inhibitory activity. rsc.org This has led to the exploration of scaffold replacement strategies, where the pyrrolotriazine moiety is substituted with other chemical structures to generate novel compound libraries for virtual screening. rsc.org

Molecular dynamics simulations are also employed to assess the stability of the interactions between designed analogs and their target proteins. rsc.org These simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to identify promising candidates for further development. Furthermore, computational tools are being used to predict the pharmacokinetic properties of new analogs, such as their ability to cross the blood-brain barrier, which can be a critical factor for treating certain viral infections. chemrxiv.org The use of artificial intelligence and machine learning algorithms is also emerging as a powerful tool to rapidly identify alternative synthetic routes and design novel drug candidates. acs.org

Identification of Additional In Vitro Biochemical Targets

While the primary biochemical target of Remdesivir's active triphosphate form is the viral RNA-dependent RNA polymerase (RdRp), research continues to explore other potential in vitro biochemical targets. nih.goveuropa.eudrugbank.com The active metabolite, a triphosphate analog of adenosine (B11128), functions by competing with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain. europa.eunih.gov This incorporation leads to delayed chain termination, thereby inhibiting viral replication. nih.govwikipedia.org